molecular formula C26H18N2O6S3 B2537477 methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate CAS No. 477490-36-1

methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2537477
CAS No.: 477490-36-1
M. Wt: 550.62
InChI Key: JXSGXDFQMKVQLB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including methoxycarbonyl, carbamoyl, and carboxylate groups . It also contains benzothiophene rings, which are aromatic systems containing a five-membered ring with sulfur and a six-membered ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbonyl group can undergo nucleophilic addition reactions, and the carboxylate group can participate in esterification and amidation reactions .

Scientific Research Applications

Biological Activities and Chemical Applications

  • Antibacterial and Antifungal Properties : Thiophene-3-carboxamide derivatives, with structural similarities, have been found to exhibit significant antibacterial and antifungal activities. This suggests the potential use of such compounds, including Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate, in developing new antimicrobial agents (Vasu et al., 2005).

  • Anti-cancer Potential : A series of thiophene and benzothiophene derivatives have been designed, synthesized, and evaluated for their anticancer activities, indicating the potential for Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate in oncological research (R. Mohareb et al., 2016).

  • Tumor Cell Selectivity : Certain 2-amino-3-methylcarboxylate thiophene derivatives have shown pronounced anti-proliferative activity and high tumor cell selectivity, underscoring the potential of structurally similar compounds for targeted cancer therapy (Joice Thomas et al., 2017).

  • Photochemical Applications : The synthesis and characterization of new compounds with high singlet oxygen quantum yields suggest potential applications in photodynamic therapy, an area where Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate could find use due to its structural features (M. Pişkin et al., 2020).

  • Synthetic Chemistry : The compound and related derivatives could play a role in synthetic chemistry, for example, in the selective formation of unsaturated esters or in cascade reactions catalyzed by palladium complexes, indicating their versatility in chemical synthesis (A. A. N. Magro et al., 2010).

Properties

IUPAC Name

methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O6S3/c1-33-25(31)21-19(13-7-3-5-9-15(13)36-21)27-23(29)17-11-12-18(35-17)24(30)28-20-14-8-4-6-10-16(14)37-22(20)26(32)34-2/h3-12H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSGXDFQMKVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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